Diethyl (3-methylbutyl)phosphonate
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Overview
Description
Diethyl (3-methylbutyl)phosphonate is an organophosphorus compound with the chemical formula C9H21O3P It is a phosphonate ester, which means it contains a phosphonate group (P(=O)(OR)2) where R represents an organic substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-methylbutyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 3-methylbutyl bromide under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of phosphonates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-methylbutyl)phosphonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (3-methylbutyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl (3-methylbutyl)phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The phosphonate group mimics the transition state of phosphate esters, making it a potent inhibitor of enzymes that process phosphate substrates .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diethyl (2-methylpropyl)phosphonate
Uniqueness
Diethyl (3-methylbutyl)phosphonate is unique due to its specific alkyl substituent, which can influence its reactivity and biological activity. Compared to other phosphonates, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
CAS No. |
90795-87-2 |
---|---|
Molecular Formula |
C9H21O3P |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-methylbutane |
InChI |
InChI=1S/C9H21O3P/c1-5-11-13(10,12-6-2)8-7-9(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
STSXQYBTMZVUQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC(C)C)OCC |
Origin of Product |
United States |
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